molecular formula C15H24N2O4S B14357958 1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- CAS No. 96563-15-4

1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14357958
CAS No.: 96563-15-4
M. Wt: 328.4 g/mol
InChI Key: SQOKGXKDOQLSGB-UHFFFAOYSA-N
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Description

1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- is a complex organic compound known for its unique structural properties. It contains a twelve-membered ring with two nitrogen atoms and two oxygen atoms, making it a diaza-crown ether derivative. The compound also features a sulfonyl group attached to a methylphenyl ring, adding to its chemical versatility .

Preparation Methods

The synthesis of 1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,7-dioxa-4,10-diazacyclododecane with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens.

Scientific Research Applications

1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the ring structure act as donor atoms, coordinating with metal ions to form stable chelates. This property is exploited in various applications, including catalysis and material science .

Comparison with Similar Compounds

1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]- can be compared with other diaza-crown ethers and sulfonyl derivatives:

Properties

CAS No.

96563-15-4

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonyl-1,7-dioxa-4,10-diazacyclododecane

InChI

InChI=1S/C15H24N2O4S/c1-14-2-4-15(5-3-14)22(18,19)17-8-12-20-10-6-16-7-11-21-13-9-17/h2-5,16H,6-13H2,1H3

InChI Key

SQOKGXKDOQLSGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCNCCOCC2

Origin of Product

United States

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